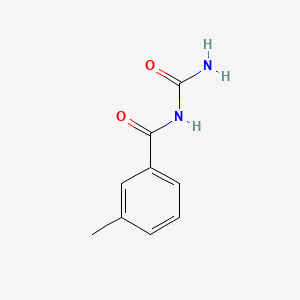

Urea, m-toluoyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29216-89-5 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-carbamoyl-3-methylbenzamide |

InChI |

InChI=1S/C9H10N2O2/c1-6-3-2-4-7(5-6)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13) |

InChI Key |

DIELRVHCSGVAJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

(3-Methylphenyl)urea chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylphenyl)urea, also known as m-tolylurea, is an aromatic organic compound with significant applications in chemical synthesis and as a structural motif in medicinal chemistry. Its urea functional group allows for diverse chemical modifications, making it a valuable building block for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of (3-Methylphenyl)urea, tailored for professionals in research and drug development.

Chemical Properties and Structure

(3-Methylphenyl)urea is a solid at room temperature with the chemical formula C8H10N2O.[1][2][3] Its structure consists of a urea group substituted with a 3-methylphenyl (m-tolyl) group.

Identifiers and Descriptors

| Property | Value |

| IUPAC Name | (3-methylphenyl)urea[4] |

| Synonyms | m-Tolylurea, 3-Tolylurea, N-(3-Methylphenyl)urea, Metatolylcarbamide[1][5][6] |

| CAS Number | 63-99-0[1][2][5] |

| Molecular Formula | C8H10N2O[1][3][7] |

| Molecular Weight | 150.18 g/mol [2][3] |

| InChI Key | UVQVMNIYFXZXCI-UHFFFAOYSA-N[1][2] |

| SMILES | Cc1cccc(NC(N)=O)c1[2][4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of (3-Methylphenyl)urea.

| Property | Value | Source |

| Melting Point | 142 °C | [2] |

| Boiling Point (Calculated) | 590.67 K | [6] |

| logP (Octanol/Water Partition Coefficient) | 1.29 | [1][2] |

| Water Solubility (log10WS, mol/L) (Calculated) | -2.14 | [6] |

Synthesis of (3-Methylphenyl)urea

The synthesis of (3-Methylphenyl)urea can be achieved through several established methods for urea formation. A common and efficient laboratory-scale synthesis involves the reaction of m-toluidine with a source of isocyanate.

Synthesis Pathway

Experimental Protocol: Synthesis from m-Toluidine and Potassium Cyanate

This protocol describes a general procedure for the synthesis of an aryl urea from the corresponding amine.

Materials:

-

m-Toluidine

-

Potassium cyanate

-

Hydrochloric acid

-

Water

-

Ethanol

-

Activated charcoal

Procedure:

-

Dissolve m-toluidine in a dilute aqueous solution of hydrochloric acid.

-

In a separate flask, dissolve potassium cyanate in water.

-

Slowly add the potassium cyanate solution to the m-toluidine hydrochloride solution with constant stirring.

-

Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature, during which the crude (3-Methylphenyl)urea will precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Decolorize with activated charcoal if necessary.

-

Dry the purified crystals of (3-Methylphenyl)urea under vacuum.

Spectroscopic Characterization

The structure of (3-Methylphenyl)urea can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum of (3-Methylphenyl)urea is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

-

Aromatic protons: Signals in the range of δ 6.8-7.5 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

NH and NH2 protons: Broad singlets in the range of δ 5.5-9.0 ppm, which may be exchangeable with D2O.

-

Methyl protons: A singlet around δ 2.3 ppm.

13C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

Carbonyl carbon (C=O): A signal in the range of δ 155-160 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (δ 110-140 ppm).

-

Methyl carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (3-Methylphenyl)urea will exhibit characteristic absorption bands for the functional groups present.

-

N-H stretching: Two bands in the region of 3200-3500 cm-1, corresponding to the symmetric and asymmetric stretching of the primary amine and the secondary amine.

-

C=O stretching (Amide I band): A strong absorption band around 1650-1680 cm-1.

-

N-H bending (Amide II band): An absorption band around 1550-1620 cm-1.

-

C-N stretching: Bands in the region of 1200-1400 cm-1.

-

Aromatic C-H stretching: Signals above 3000 cm-1.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm-1 region.

Experimental Workflow for Characterization

Applications in Drug Development

Aryl urea derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[8] They are particularly prominent as kinase inhibitors, a class of targeted cancer therapeutics. The urea moiety acts as a crucial hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase domain.

(3-Methylphenyl)urea can serve as a key building block or a fragment in the design and synthesis of novel kinase inhibitors. Its structural and electronic properties can be fine-tuned by modifying the substitution pattern on the phenyl ring, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. The development of analogs of successful drugs like Sorafenib often involves the synthesis of various substituted aryl ureas.[9]

Safety and Handling

(3-Methylphenyl)urea should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Methylphenyl)urea is a versatile compound with well-defined chemical properties and a straightforward synthetic route. Its importance as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, makes a thorough understanding of its characteristics essential for researchers in drug discovery and development. This guide provides a foundational overview to aid in the synthesis, characterization, and application of this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. Urea, (3-methylphenyl)- (CAS 63-99-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pure.uva.nl [pure.uva.nl]

- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 7. rsc.org [rsc.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on the Synthesis and Characterization of m-Toluoyl Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of m-toluoyl urea, also known as N-carbamoyl-3-methylbenzamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of m-Toluoyl Urea

The synthesis of m-toluoyl urea can be achieved through several synthetic routes. A common and effective method involves the conversion of m-toluic acid to its corresponding acid chloride, followed by the formation of an isocyanate intermediate, which is then reacted with ammonia.

Experimental Protocol: Synthesis via m-Toluoyl Isocyanate

This protocol is adapted from established methods for the synthesis of benzoyl urea derivatives.

Materials:

-

m-Toluic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Anhydrous ether

-

Ammonia (gas or aqueous solution)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

Step 1: Synthesis of m-Toluoyl Chloride

-

In a fume hood, dissolve m-toluic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude m-toluoyl chloride.

Step 2: Synthesis of m-Toluoyl Isocyanate via Curtius Rearrangement

-

Dissolve the crude m-toluoyl chloride in anhydrous toluene.

-

Add a stoichiometric amount of sodium azide (NaN₃) to the solution.

-

Heat the mixture cautiously. The acyl azide formed in situ will undergo Curtius rearrangement to yield m-toluoyl isocyanate with the evolution of nitrogen gas. This reaction is typically carried out at elevated temperatures, and the progress can be monitored by the cessation of gas evolution.

Step 3: Synthesis of m-Toluoyl Urea

-

Cool the solution containing m-toluoyl isocyanate to 0°C.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

-

The reaction is exothermic; maintain the temperature at 0-5°C.

-

Continue stirring for 1-2 hours after the addition of ammonia is complete.

-

The product, m-toluoyl urea, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the crude product with cold water and then a small amount of cold ether to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure m-toluoyl urea.

-

Dry the purified product under vacuum.

Logical Relationship of the Synthesis Workflow

Caption: Synthesis workflow for m-toluoyl urea.

Characterization of m-Toluoyl Urea

The synthesized m-toluoyl urea should be characterized using various spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified m-toluoyl urea in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include:

-

A singlet for the methyl (CH₃) protons.

-

Multiplets for the aromatic protons on the toluoyl ring.

-

Broad singlets for the amide (NH) and urea (NH₂) protons.

-

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals would include:

-

A signal for the methyl carbon.

-

Signals for the aromatic carbons.

-

Signals for the two carbonyl carbons (one from the benzoyl group and one from the urea moiety).

-

Table 1: Predicted NMR Data for m-Toluoyl Urea

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.2 - 7.8 | m | 4H | Ar-H |

| Amide-NH | 8.5 - 9.5 | br s | 1H | -CO-NH- |

| Urea-NH₂ | 5.5 - 6.5 | br s | 2H | -NH-CO-NH₂ |

| Methyl-H | ~2.4 | s | 3H | Ar-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||

| Carbonyl-C (amide) | 165 - 170 | Ar-C =O | ||

| Carbonyl-C (urea) | 155 - 160 | -NH-C O-NH₂ | ||

| Aromatic-C | 120 - 140 | Ar-C | ||

| Methyl-C | ~21 | Ar-C H₃ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the purified m-toluoyl urea or acquire the spectrum using an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for m-Toluoyl Urea

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Amide & Urea) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2980 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1650 |

| C=O (Urea) | Stretching | 1650 - 1630 |

| N-H (Amide II & Urea) | Bending | 1640 - 1550 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1400 - 1200 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified m-toluoyl urea in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

**Table 3: Predicted Mass Spectrometry Data for m-Toluoyl Urea (C₉H₁₀N₂O₂) **

| Ion | m/z (Calculated) | Notes |

| [M+H]⁺ | 179.0815 | Protonated molecular ion |

| [M+Na]⁺ | 201.0634 | Sodium adduct |

| [M-H]⁻ | 177.0669 | Deprotonated molecular ion |

Note: The molecular weight of m-toluoyl urea is 178.18 g/mol .

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities and signaling pathways of m-toluoyl urea is limited, aryl urea derivatives are a well-known class of compounds in medicinal chemistry with a broad spectrum of pharmacological activities.[1]

Potential Areas of Biological Investigation

Based on the activities of structurally related compounds, m-toluoyl urea could be investigated for its potential as:

-

Enzyme Inhibitors: Many aryl ureas are known to be potent inhibitors of various enzymes, such as soluble epoxide hydrolase (sEH), which is involved in inflammation and hypertension.[2]

-

Anticancer Agents: The urea moiety is a common scaffold in the design of kinase inhibitors and other anticancer drugs.[3]

-

Antimicrobial Agents: Some urea derivatives have shown promising antibacterial and antifungal activities.[1]

Signaling Pathway Visualization

As no specific signaling pathway for m-toluoyl urea has been definitively established, a generalized workflow for investigating its potential biological activity is presented below.

Experimental Workflow for Biological Activity Screening

Caption: A general workflow for investigating the biological activity of m-toluoyl urea.

Conclusion

This technical guide has outlined the synthesis and characterization of m-toluoyl urea, providing detailed experimental considerations and expected analytical data. The presented synthetic route via m-toluoyl isocyanate is a reliable method for its preparation. The comprehensive characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound. While the specific biological role of m-toluoyl urea is yet to be fully elucidated, its structural similarity to other pharmacologically active aryl ureas suggests that it may be a valuable candidate for further investigation in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data of m-Tolylurea

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for m-tolylurea (also known as N-(3-methylphenyl)urea). The information is presented to facilitate research and development activities where this compound is of interest. While experimental mass spectrometry data is readily available, experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are not consistently found in public databases. Therefore, this guide presents a combination of experimental mass spectrometry data and predicted NMR and IR data to serve as a valuable reference.

Chemical Structure and Properties

-

IUPAC Name: (3-methylphenyl)urea

-

Synonyms: m-Tolylurea, 3-Methylphenylurea, N-(3-methylphenyl)urea

-

CAS Number: 63-99-0[1]

-

Molecular Formula: C₈H₁₀N₂O[1]

-

Molecular Weight: 150.18 g/mol [1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for m-tolylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra for m-tolylurea are not available in the public domain. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on standard chemical shift increments and computational models and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data for m-Tolylurea

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | Ar-NH -C=O |

| ~7.2 - 7.4 | Multiplet | 2H | Aromatic CH |

| ~6.8 - 7.0 | Multiplet | 2H | Aromatic CH |

| ~6.0 - 6.5 | Singlet (broad) | 2H | NH₂ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Note: The chemical shifts for NH protons can be highly variable and depend on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for m-Tolylurea

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 158 | C =O |

| ~138 - 140 | Aromatic C (quaternary, C-NH) |

| ~138 - 140 | Aromatic C (quaternary, C-CH₃) |

| ~128 - 130 | Aromatic CH |

| ~122 - 125 | Aromatic CH |

| ~118 - 120 | Aromatic CH |

| ~115 - 117 | Aromatic CH |

| ~21 | C H₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for m-Tolylurea

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) |

| 3350 - 3250 | N-H Stretch | Amide (Ar-NH-) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Alkyl (-CH₃) |

| 1680 - 1650 | C=O Stretch (Amide I) | Urea |

| 1620 - 1580 | N-H Bend (Amide II) | Urea |

| 1600 & 1475 | C=C Stretch | Aromatic Ring |

| 1400 - 1200 | C-N Stretch | Urea/Amine |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum for m-tolylurea is available from the NIST Mass Spectrometry Data Center.[2][3] The key fragments are summarized in Table 4.

Table 4: Experimental Mass Spectrometry Data (EI-MS) for m-Tolylurea

| m/z | Relative Intensity | Possible Fragment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M - CONH]⁺ or [M - NHCO]⁺ |

| 106 | High | [M - CONH₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of m-tolylurea is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: The ¹³C spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of m-tolylurea (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of m-tolylurea.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of m-Tolylurea

Introduction

m-Tolylurea, systematically known as (3-methylphenyl)urea, is an aromatic organic compound belonging to the urea class.[1] Its structure, featuring a urea moiety attached to a toluene ring, makes it a subject of interest in various fields of chemical and pharmaceutical research. Urea derivatives are known to exhibit a wide range of biological activities, and m-tolylurea serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, including potential drug candidates.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of m-tolylurea, detailed experimental protocols, and an exploration of its potential biological significance, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of m-tolylurea are summarized in the table below, followed by a more detailed description of each property.

| Property | Value | Reference |

| IUPAC Name | (3-methylphenyl)urea | [1] |

| Synonyms | 3-Tolylcarbamide, m-Tolycarbamide, meta-Tolylcarbamide, (3-Methylphenyl)urea | [1] |

| CAS Number | 63-99-0 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Solid | [No specific citation] |

| Melting Point | 143-146 °C | [No specific citation] |

| Boiling Point | Decomposes before boiling | [No specific citation] |

| Solubility | Soluble in alcohols and acetone; slightly soluble in hot water. | [3][4] |

| XLogP3 | 1.3 | [1] |

Appearance: m-Tolylurea is a solid at room temperature.

Melting Point: The melting point of m-tolylurea is in the range of 143-146 °C. This physical constant is a crucial indicator of purity.

Boiling Point: m-Tolylurea is expected to decompose at higher temperatures before it reaches its boiling point. This is a common characteristic of many urea derivatives.

Solubility: The solubility of m-tolylurea is a key parameter for its use in synthesis and biological assays. It exhibits good solubility in polar organic solvents such as alcohols and acetone.[3] Its solubility in water is limited, although it is slightly soluble in hot water.[4]

Spectral Data Analysis

The structural features of m-tolylurea can be elucidated using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of m-tolylurea is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 6.5-7.5 ppm. Due to the meta-substitution, a complex splitting pattern is expected.

-

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a singlet at approximately δ 2.3 ppm.

-

Amine Protons (-NH₂ and -NH-): The protons on the nitrogen atoms will appear as broad signals, and their chemical shift can vary depending on the solvent and concentration. The -NH- proton attached to the aromatic ring will be more downfield than the -NH₂ protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 155-165 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-145 ppm). The carbon attached to the nitrogen (C-NH) and the carbon attached to the methyl group (C-CH₃) will have distinct chemical shifts from the other aromatic carbons.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will appear upfield, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of m-tolylurea will show characteristic absorption bands for its functional groups.

-

N-H Stretching: The N-H bonds of the primary and secondary amine groups will exhibit strong, broad absorption bands in the region of 3200-3500 cm⁻¹.

-

C=O Stretching: The carbonyl group of the urea will show a strong, sharp absorption band around 1650-1700 cm⁻¹.

-

C-N Stretching: The stretching vibrations of the C-N bonds will appear in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretching: The aromatic ring will show characteristic absorptions for C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of m-tolylurea will show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (150.18).[1] Common fragmentation patterns would involve the loss of ammonia (NH₃) or isocyanic acid (HNCO). Key fragments observed would be at m/z 107 (tolyl group) and 106.[1]

Experimental Protocols

Synthesis of m-Tolylurea

A common method for the synthesis of m-tolylurea involves the reaction of m-tolyl isocyanate with ammonia. An alternative and often more convenient laboratory synthesis involves the reaction of m-toluidine with a source of the carbamoyl group.

Materials:

-

m-Toluidine

-

Sodium cyanate

-

Hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

Dissolve a known amount of m-toluidine in a mixture of water and hydrochloric acid in a flask.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium cyanate to the cooled m-toluidine solution with constant stirring.

-

Continue stirring the reaction mixture in the ice bath for approximately 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

-

The solid product, m-tolylurea, will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

The crude product can then be purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.[5][6][7]

Materials:

-

Crude m-tolylurea

-

Ethanol/water mixture (or another suitable solvent)

Procedure:

-

Place the crude m-tolylurea in an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely. If necessary, add a small amount of hot water to the ethanol to create a suitable solvent mixture where the compound is soluble when hot but less soluble when cold.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure m-tolylurea should start to form.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

Spectroscopic Analysis Protocol

Sample Preparation:

-

NMR: Dissolve a small amount of the purified m-tolylurea in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

IR: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an ATR-IR spectrum can be obtained directly from the solid sample.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent for analysis by techniques such as GC-MS or ESI-MS.

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Record the IR spectrum using an FTIR spectrometer.

-

Obtain the mass spectrum using a mass spectrometer.

Biological Activity and Potential Mechanisms of Action

While specific signaling pathways for m-tolylurea are not extensively documented, the broader class of urea and thiourea derivatives is known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[8] These activities often stem from the ability of the urea moiety to form hydrogen bonds with biological targets such as enzymes and receptors.

The biological potential of m-tolylurea and its derivatives warrants further investigation. A logical workflow for screening and characterizing its biological activity would involve a series of in vitro and in cell-based assays.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis and purification of m-tolylurea.

Caption: A logical workflow for the biological evaluation of m-tolylurea.

References

- 1. N-(3-Methylphenyl)urea | C8H10N2O | CID 6142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Tolylurea | 63-99-0 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-(4-Methylphenyl)urea | C8H10N2O | CID 12148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. praxilabs.com [praxilabs.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. mdpi.com [mdpi.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of m-Toluoyl-Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of m-toluoyl-urea. A thorough understanding of the three-dimensional arrangement of molecules in the solid state is paramount in drug development, influencing critical properties such as solubility, stability, and bioavailability. While a specific crystal structure for m-toluoyl-urea is not publicly available at the time of this writing, this document outlines the established experimental protocols and data analysis workflows that would be employed in its determination, drawing parallels from the well-documented crystal structure of urea and its derivatives.

Introduction to the Crystallographic Analysis of Urea Derivatives

Urea and its derivatives are a cornerstone in medicinal chemistry and materials science, known for their hydrogen bonding capabilities which significantly influence their crystal packing. The analysis of these structures via X-ray diffraction provides invaluable insights into intermolecular interactions, polymorphism, and the relationship between structure and function. The m-toluoyl moiety introduces additional steric and electronic factors that are expected to modulate the crystal packing compared to unsubstituted urea.

Experimental Protocols for Crystal Structure Determination

The elucidation of a crystal structure is a multi-step process, beginning with the synthesis of high-quality single crystals, followed by diffraction experiments and data analysis.

Single Crystal Growth

The prerequisite for single-crystal X-ray diffraction is the availability of well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension). Common techniques for growing crystals of organic molecules like m-toluoyl-urea include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

The detailed experimental steps are as follows:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, determining the optimal data collection strategy.[1]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, "direct methods" are a common and effective approach.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process optimizes the atomic coordinates, and atomic displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Data Presentation: Crystallographic Data for Urea

While specific data for m-toluoyl-urea is unavailable, the following tables present typical crystallographic data as would be reported, using the well-characterized structure of urea as an example.[2][3]

Table 1: Crystal Data and Structure Refinement Details for Urea

| Parameter | Value |

| Chemical formula | CH₄N₂O |

| Formula weight | 60.06 g/mol |

| Temperature | 123(2) K[3] |

| Wavelength | 0.5996 Å[3] |

| Crystal system | Tetragonal[2] |

| Space group | P-42₁m[2][3] |

| Unit cell dimensions | a = 5.578(1) Å, c = 4.686(1) Å[3] |

| Volume | 145.8(1) ų[3] |

| Z (molecules per unit cell) | 2 |

| Density (calculated) | 1.367 Mg/m³ |

| Absorption coefficient | 0.113 mm⁻¹ |

| F(000) | 64 |

| Theta range for data collection | 3.5 to 45.0° |

| Reflections collected | 1234 |

| Independent reflections | 215 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.123 |

| Final R indices [I > 2sigma(I)] | R1 = 0.035, wR2 = 0.092 |

| R indices (all data) | R1 = 0.038, wR2 = 0.094 |

Table 2: Selected Bond Lengths and Angles for Urea

| Bond | Length (Å) | Angle | Degree (°) |

| C1 - O1 | 1.262(2) | N1 - C1 - N1' | 117.1(2) |

| C1 - N1 | 1.335(1) | O1 - C1 - N1 | 121.4(1) |

| N1 - H1 | 0.89(2) | C1 - N1 - H1 | 119(1) |

| N1 - H2 | 0.88(2) | C1 - N1 - H2 | 118(1) |

| H1 - N1 - H2 | 123(2) |

Visualization of Key Relationships

Logical relationships in the process of structure determination and analysis can be visualized to clarify the workflow.

Conclusion

The crystal structure analysis of m-toluoyl-urea, while not yet reported, would follow the well-established principles and experimental protocols outlined in this guide. The process, from crystal growth to structure refinement and validation, provides a detailed atomic-level understanding of the solid-state structure. This information is critical for drug development professionals to rationalize and predict the physicochemical properties of the active pharmaceutical ingredient, ultimately impacting its efficacy and formulation. The data derived from such an analysis would enable a deeper understanding of the intermolecular interactions, particularly hydrogen bonding, governed by the urea and m-toluoyl functionalities.

References

An In-depth Technical Guide on the Solubility and Stability of m-Tolylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolylurea, also known as (3-methylphenyl)urea, is a chemical compound with potential applications in various fields, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility and stability characteristics is paramount for its effective formulation, storage, and application. This technical guide provides a comprehensive overview of the solubility and stability of m-tolylurea, detailing experimental protocols and presenting available data. While specific quantitative data for m-tolylurea is limited in publicly available literature, this guide outlines the methodologies to generate such data and provides qualitative assessments based on the properties of related compounds.

Solubility Profile of m-Tolylurea

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of m-tolylurea is influenced by the physicochemical properties of the solvent and the temperature.

General Solubility Characteristics

Urea and its derivatives, including m-tolylurea, are polar molecules capable of forming hydrogen bonds. Consequently, they are expected to be more soluble in polar solvents. The solubility of urea derivatives generally increases with the temperature of the solvent.

-

High Solubility: Polar protic solvents like water, ethanol, and methanol are expected to be good solvents for m-tolylurea due to their ability to form hydrogen bonds with the urea functional group.

-

Moderate Solubility: Polar aprotic solvents such as acetone may also dissolve m-tolylurea to a reasonable extent.

-

Low Solubility: Nonpolar solvents like hexane and toluene are anticipated to be poor solvents for m-tolylurea.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of m-tolylurea in various solvents at different temperatures.

Materials:

-

m-Tolylurea (of known purity)

-

Solvents: Purified Water, Ethanol, Methanol, Acetone, and others as required.

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of m-tolylurea to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

Place the containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of m-tolylurea.

-

The solubility is then calculated and can be expressed in units such as g/100 mL or mol/L.

-

Data Presentation:

The obtained solubility data should be summarized in a table for easy comparison.

Table 1: Solubility of m-Tolylurea in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | Data to be determined |

| 37 | Data to be determined | |

| Ethanol | 25 | Data to be determined |

| 37 | Data to be determined | |

| Methanol | 25 | Data to be determined |

| 37 | Data to be determined | |

| Acetone | 25 | Data to be determined |

| 37 | Data to be determined |

Note: The table is a template. Experimental data is required to populate the values.

Workflow for Solubility Determination

Stability Profile of m-Tolylurea

Stability studies are essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, involve exposing the drug substance to stress conditions more severe than accelerated stability testing.[1][2][3]

Protocol:

-

Acidic Hydrolysis: Dissolve m-tolylurea in 0.1 M HCl and keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Dissolve m-tolylurea in 0.1 M NaOH and maintain the solution at a specified temperature (e.g., 60°C) for a defined period.

-

Neutral Hydrolysis: Dissolve m-tolylurea in purified water and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining m-tolylurea and detect any degradation products.

Protocol:

-

Dissolve m-tolylurea in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

-

Analysis: Monitor the reaction mixture at different time intervals using HPLC to determine the extent of degradation.

Protocol:

-

Place a known amount of solid m-tolylurea in a controlled temperature oven (e.g., 70°C) for a specified duration.

-

Analysis: At selected time points, dissolve the sample in a suitable solvent and analyze by HPLC. Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature.[4][5]

Protocol:

-

Expose a solution of m-tolylurea or the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6][7][8]

-

A control sample should be kept in the dark under the same conditions.

-

Analysis: Analyze both the exposed and control samples by HPLC at various time points to assess the extent of photodegradation.

Data Presentation:

The results of the forced degradation studies should be presented in a tabular format.

Table 2: Summary of Forced Degradation Studies of m-Tolylurea

| Stress Condition | Conditions | Duration | % Degradation | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data to be determined | To be identified |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 h | Data to be determined | To be identified |

| Neutral Hydrolysis | Water, 60°C | 24 h | Data to be determined | To be identified |

| Oxidative Degradation | 3% H₂O₂, RT | 24 h | Data to be determined | To be identified |

| Thermal Degradation | 70°C (solid) | 7 days | Data to be determined | To be identified |

| Photolytic Degradation | ICH Q1B | 7 days | Data to be determined | To be identified |

Note: The table is a template. Experimental data is required to populate the values.

Workflow for Forced Degradation Studies

Stability-Indicating Analytical Method

A crucial aspect of stability studies is the use of a validated stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products and any process-related impurities.[9]

Method Development Outline:

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of compounds with varying polarities.

-

Detector Wavelength: The detection wavelength should be selected based on the UV-Vis spectrum of m-tolylurea to ensure maximum sensitivity.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

The degradation of m-tolylurea under various stress conditions can be represented as a series of logical relationships leading to the formation of different degradation products.

Degradation Pathways of m-Tolylurea

Conclusion

This technical guide provides a framework for conducting comprehensive solubility and stability studies of m-tolylurea. While specific quantitative data for this compound is scarce in the public domain, the detailed experimental protocols and workflows presented herein offer a clear path for researchers and drug development professionals to generate the necessary data. The qualitative assessment of its expected solubility and stability, based on the chemistry of related urea compounds, serves as a valuable starting point for experimental design. The generation of robust solubility and stability data is crucial for the successful development and application of m-tolylurea in its intended fields.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. biomedres.us [biomedres.us]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ikev.org [ikev.org]

- 8. Photostability | SGS Egypt [sgs.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

Quantum Mechanical Insights into Urea Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum mechanical studies to urea derivatives, a scaffold of significant interest in modern drug discovery. The unique hydrogen bonding capabilities and structural versatility of the urea moiety make it a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies.[1] This document delves into the computational methodologies used to elucidate the electronic and structural properties of these compounds, presents key quantitative data, and outlines detailed experimental and computational protocols relevant to their study and development.

Core Principles of Quantum Mechanical Studies on Urea Derivatives

Quantum mechanics (QM) offers a powerful lens through which to understand the behavior of molecules at the electronic level. For urea derivatives, QM calculations are instrumental in predicting a range of properties that govern their biological activity, including molecular geometry, conformational stability, electronic charge distribution, and reactivity. These theoretical insights are crucial for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Density Functional Theory (DFT) is a predominant QM method employed for studying urea derivatives, offering a favorable balance between computational cost and accuracy.[2] DFT calculations can elucidate the nature of intramolecular hydrogen bonding, the planarity of the urea group, and the rotational barriers of substituent groups, all of which are critical determinants of a molecule's ability to bind to its biological target.[1] Furthermore, QM methods are foundational to Quantitative Structure-Activity Relationship (QSAR) studies, where calculated electronic and steric descriptors are correlated with biological activity to build predictive models.[3][4]

Data Presentation: Quantum Chemical and QSAR Data

The following tables summarize key quantitative data from quantum mechanical calculations and QSAR studies on urea and its derivatives, providing a comparative overview of their structural and electronic properties.

Table 1: Calculated Properties of Urea and its Derivatives

This table presents geometric parameters and energetic properties of urea and a representative derivative, hydroxyurea, calculated using ab initio quantum mechanical methods. These values provide insight into the fundamental structure and stability of the urea scaffold.

| Molecule | Property | Value | Reference |

| Urea | Total Energy | -140562.41 kcal/mol | [2] |

| OCN Angle (left) | 121.69° | [2] | |

| OCN Angle (right) | 123.02° | [2] | |

| NCN Angle | 115.29° | [2] | |

| HNH Angle (left) | 116.01° | [2] | |

| HNH Angle (right) | 116.79° | [2] | |

| Urea Dimer | Binding Energy | ~13 kcal/mol | [2] |

| Urea-Water Complex (1:1) | Binding Energy | 9.8 kcal/mol | [2] |

| Urea-Water Complex (1:2) | Total Binding Energy | 19.74 kcal/mol | [2] |

Table 2: QSAR Model Statistics for Diaryl Urea Derivatives as B-RAF Inhibitors

This table summarizes the statistical parameters of a Quantitative Structure-Activity Relationship (QSAR) model developed for a series of diaryl urea derivatives targeting the B-RAF kinase. The high correlation coefficients indicate a strong predictive ability of the model.

| Model | R² | Q² | F-ratio | Reference |

| MLR Model 1 | 0.905 | 0.8145 | 26.102 | [3] |

-

R² (Coefficient of Determination): A measure of how well the model explains the variance in the observed activity.

-

Q² (Cross-validated R²): A measure of the model's predictive ability, determined through cross-validation.

-

F-ratio: A statistical test of the model's significance.

Table 3: Descriptors in QSAR Model for Antimalarial Urea Derivatives

This table lists the molecular descriptors used in a QSAR model for antimalarial urea derivatives, developed using a Genetic Algorithm-Multiple Linear Regressions (GA-MLR) approach. These descriptors quantify various constitutional, topological, geometrical, electrostatic, and quantum-chemical properties of the molecules.

| Descriptor Type | Example Descriptors | Reference |

| Constitutional | Number of atoms, Molecular weight | [4][5] |

| Topological | Wiener index, Balaban index | [4][5] |

| Geometrical | Molecular surface area, Molecular volume | [4][5] |

| Electrostatic | Dipole moment, Partial charges | [4][5] |

| Quantum-Chemical | HOMO energy, LUMO energy, Hardness | [4][5] |

Experimental and Computational Protocols

This section provides detailed methodologies for the synthesis of a representative urea derivative and for performing quantum mechanical calculations and QSAR analysis.

Synthesis of an Unsymmetrical Diaryl Urea Derivative

The following is a generalized procedure for the synthesis of an unsymmetrical diaryl urea, a common scaffold in kinase inhibitors. This protocol is based on the reaction of an amine with an isocyanate.

Materials:

-

Substituted aniline (e.g., 4-aminophenol)

-

Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

Dissolution of Amine: Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution of the amine, add the aryl isocyanate (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the solid product that precipitates out of the solution is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold solvent used for the reaction or a non-polar solvent like hexane) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantum Mechanical Calculations: DFT Protocol

This protocol outlines the steps for performing a geometry optimization and energy calculation for a urea derivative using Density Functional Theory (DFT) with the Gaussian software package.

Software:

-

Gaussian 16 or a similar quantum chemistry software package.

-

GaussView 6 or a similar molecular visualization and builder software.

Procedure:

-

Molecule Building: Construct the 3D structure of the urea derivative of interest using a molecular builder like GaussView. Ensure correct atom types, bond orders, and initial geometry.

-

Input File Generation:

-

In Gaussian, set up the calculation by specifying the route section. A typical route section for a geometry optimization followed by a frequency calculation would be: #p B3LYP/6-31G(d) Opt Freq.

-

#p: Specifies printing of additional output.

-

B3LYP: The chosen DFT functional.

-

6-31G(d): The basis set.

-

Opt: Keyword for geometry optimization.

-

Freq: Keyword for frequency calculation to confirm a true minimum.

-

-

Provide a title for the calculation.

-

Specify the charge and multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).

-

Paste the Cartesian coordinates of the molecule from the builder.

-

-

Job Submission: Save the input file (e.g., urea_derivative.com) and submit it to the Gaussian program for execution.

-

Analysis of Results:

-

Geometry Optimization: Upon successful completion, check the output file for the convergence criteria to ensure a stationary point on the potential energy surface has been found. The optimized coordinates can be visualized to inspect the final geometry.

-

Frequency Calculation: Examine the frequency output. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Energy and Electronic Properties: Extract the final electronic energy, HOMO and LUMO energies, dipole moment, and Mulliken atomic charges from the output file.

-

QSAR Modeling Workflow

The following protocol describes a general workflow for developing a QSAR model for a series of urea derivatives.

Software:

-

A software package for molecular descriptor calculation (e.g., PaDEL-Descriptor, Dragon).

-

A statistical software package for model building and validation (e.g., R, KNIME, or specialized QSAR software).

Procedure:

-

Data Set Preparation:

-

Compile a dataset of urea derivatives with their corresponding biological activities (e.g., IC50 values).

-

Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

-

Split the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.

-

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical).

-

Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a subset of descriptors that are most relevant to the biological activity and have low inter-correlation.

-

Model Building: Using the training set and the selected descriptors, build a mathematical model to correlate the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest.

-

Model Validation:

-

Internal Validation: Assess the robustness and predictive ability of the model using techniques like leave-one-out cross-validation (LOO-CV) on the training set.

-

External Validation: Evaluate the predictive power of the model on the independent test set.

-

-

Model Interpretation and Application: Analyze the selected descriptors to gain insights into the structure-activity relationships. The validated QSAR model can then be used to predict the activity of new, untested urea derivatives.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, visualize a key signaling pathway targeted by urea-based inhibitors and a typical workflow for their computational design.

RAS-RAF-MEK-ERK Signaling Pathway

Many urea-based anticancer agents function as kinase inhibitors, targeting key components of signaling pathways that regulate cell proliferation and survival.[6] A prominent example is the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.

Caption: The RAS-RAF-MEK-ERK signaling cascade and a point of intervention for urea-based inhibitors.

Computational Drug Design Workflow for Urea-Based Inhibitors

The development of novel urea-based inhibitors often follows a computational workflow that integrates ligand-based and structure-based drug design approaches.

Caption: A typical computational workflow for the design and optimization of urea-based inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. A convenient synthesis of some diarylurea and thiourea derivatives as antimicrobial compounds | PDF [slideshare.net]

- 6. Method for synthesizing diphenyl urea and derivative of diphenyl urea - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Unveiling Novel Biological Activities of m-Tolylurea Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The urea scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with novel and potent biological activities. This guide focuses on recent discoveries surrounding derivatives of m-tolylurea, a fundamental aryl urea structure. We delve into two primary areas of innovation: their role as potent antiproliferative agents via LIM kinase (LIMK) inhibition and their efficacy as antimicrobial agents against resistant bacterial strains. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies for synthesis and evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Versatility of the Aryl Urea Scaffold

The N,N'-diarylurea motif is a privileged structure in drug discovery, famously featured in multi-kinase inhibitors like Sorafenib. The hydrogen bonding capabilities of the urea linkage allow these molecules to effectively bind to the hinge region of various protein kinases, which are critical regulators of cellular processes.[1][2][3] Researchers have expanded upon simple structures like m-tolylurea to develop complex derivatives with enhanced potency and novel mechanisms of action. This guide consolidates recent findings, presenting a technical resource for scientists working on the development of new therapeutics based on this versatile scaffold.

Novel Antiproliferative Activity: LIM Kinase Inhibition

Recent research has identified bis-aryl urea derivatives, structurally related to m-tolylurea, as potent and selective inhibitors of LIM kinase (LIMK).[4][5] LIMK plays a crucial role in regulating actin dynamics by phosphorylating and inactivating cofilin, a key protein in actin filament depolymerization.[4][6] The dysregulation of the LIMK/cofilin pathway is implicated in cancer cell migration, invasion, and proliferation, making LIMK an attractive target for oncology drug development.[6]

Quantitative Data: In Vitro Kinase Inhibition

A series of bis-aryl urea derivatives have been synthesized and evaluated for their inhibitory activity against LIMK1 and their selectivity against other kinases like ROCK-II. The data presented below is representative of the potency achieved by modifying the aryl urea scaffold.

| Compound ID | Hinge-Binding Moiety | Terminal Aryl Group | LIMK1 IC₅₀ (nM) | ROCK-II IC₅₀ (nM) | Selectivity (ROCK-II/LIMK1) |

| Compound A | 4-yl-pyrrolopyrimidine | m-tolyl | 201 | 1365 | 6.8 |

| Compound B | 5-methyl-pyrrolopyrimidine | m-tolyl | 62 | 1608 | 26 |

| Compound C | 5,6-dimethyl-pyrrolopyrimidine | m-tolyl | 80 | >10000 | >125 |

Data synthesized from representative findings in the literature.[4]

Signaling Pathway: The LIMK/Cofilin Axis

Urea-based inhibitors target LIMK, preventing the phosphorylation of cofilin. This leads to active, dephosphorylated cofilin, which promotes actin filament disassembly, thereby disrupting the cytoskeletal organization required for cell migration and proliferation.

Experimental Protocols

The synthesis of bis-aryl urea derivatives, such as those with a tolyl group, typically involves the reaction of an aniline intermediate with an appropriate isocyanate. The following is a representative multi-step procedure.[4]

-

Preparation of the Aniline Intermediate: A substituted aniline is coupled with a chloro-pyrrolopyrimidine via a nucleophilic aromatic substitution reaction in a suitable solvent like n-butanol, often with a base such as diisopropylethylamine (DIPEA), heated to reflux for several hours.

-

Formation of the Isocyanate: In a separate flask, the terminal aryl amine (e.g., m-toluidine) is dissolved in a solvent like dichloromethane (DCM). Triphosgene is added portion-wise at 0°C, followed by the slow addition of a base like pyridine. The reaction is stirred at room temperature until completion.

-

Final Coupling Reaction: The aniline intermediate from step 1 is dissolved in an anhydrous solvent (e.g., THF). The freshly prepared isocyanate solution from step 2 is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours.

-

Purification: Upon reaction completion, the solvent is removed under reduced pressure. The resulting crude solid is purified, typically by flash column chromatography on silica gel, to yield the final bis-aryl urea compound.

This assay quantifies the phosphorylation of the cofilin substrate by LIMK1.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris pH 7.5, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM MgCl₂.

-

Enzyme: Recombinant human LIMK1 kinase domain (final concentration ~40 nM).

-

Substrate: Recombinant human cofilin 1 (CFL1) (final concentration ~2 µM).

-

ATP Solution: ATP in assay buffer (final concentration ~800 µM).

-

-

Assay Procedure:

-

Add 5 µL of the test compound (serially diluted in DMSO) to the wells of a 96-well plate.

-

Add 20 µL of the LIMK1 enzyme solution to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the CFL1/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding formic acid to a final concentration of 1%.

-

-

Detection:

-

Transfer the plate to a RapidFire RF360 high-throughput sampling robot coupled to a mass spectrometer.

-

Monitor the conversion of CFL1 to phosphorylated CFL1 (pCFL1).

-

Calculate the percent inhibition based on controls (DMSO vehicle for 0% inhibition, no enzyme for 100% inhibition) and determine IC₅₀ values from dose-response curves.[7]

-

Novel Antimicrobial Activity: Targeting Resistant Bacteria

Derivatives of N,N'-diarylurea have recently emerged as a promising class of antibacterial agents, demonstrating significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This represents a novel application for a scaffold predominantly known for its anticancer properties.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of novel N,N'-diarylurea derivatives was assessed against a panel of drug-susceptible and drug-resistant bacterial strains.

| Compound ID | R¹ Group | R² Group | MRSA MIC (µM) | MRSE MIC (µM) | VRE MIC (µM) |

| Compound D | 3-CF₃ | 4-Cl | 0.30 | 0.61 | 1.29 |

| Compound E | 3-CF₃ | 3,4-diCl | 0.64 | 0.64 | 2.86 |

| Compound F | 4-F | 4-Cl | 1.36 | 2.72 | >100 |

| Levofloxacin | - | - | 22.14 | 22.14 | >100 |

Data adapted from recent studies on N,N'-diarylurea derivatives. MRSA: Methicillin-Resistant S. aureus; MRSE: Methicillin-Resistant S. epidermidis; VRE: Vancomycin-Resistant Enterococcus.

Experimental Workflow: From Synthesis to MIC Determination

The discovery pipeline for novel antimicrobial agents involves synthesis, characterization, and systematic biological evaluation.

Experimental Protocols

A general and efficient one-pot procedure for synthesizing N,N'-diarylurea derivatives is as follows:

-

Reactant Preparation: Dissolve the first substituted aniline (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF).

-

Reaction: Add the corresponding substituted phenyl isocyanate (1.0 mmol) to the solution at room temperature.

-

Stirring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the precipitate formed is collected by filtration.

-

Purification: Wash the solid with a cold solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials and dry under vacuum to yield the purified N,N'-diarylurea product.

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration of DMSO should be ≤1% to avoid affecting bacterial growth.

-

Inoculum Preparation: Prepare a bacterial suspension from overnight cultures in CAMHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The m-tolylurea scaffold and its derivatives continue to be a fertile ground for the discovery of novel biological activities. The recent identification of potent LIMK inhibitors and effective anti-MRSA agents highlights the therapeutic potential of this chemical class beyond its established role in oncology. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds. Furthermore, exploring their efficacy in in vivo models of cancer metastasis and bacterial infection will be critical for their translation into clinical candidates. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to build upon these exciting findings.

References

- 1. VEGFR2(KDR) Kinase Assay Kit | BPS Bioscience | Biomol.com [biomol.com]

- 2. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of bis-aryl urea derivatives as potent and selective Limk inhibitors: Exploring Limk1 activity and Limk1/ROCK2 selectivity through a combined computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel N, N'-diarylurea derivatives as potent antibacterial agents against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary In-vitro Screening of (3-Methylphenyl)urea and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylphenyl)urea, a member of the arylurea class of compounds, holds potential for diverse pharmacological activities. Due to a scarcity of direct in-vitro screening data for this specific molecule, this technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies and reported biological activities of structurally related arylurea derivatives. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathways to facilitate further research and drug discovery efforts in this area. The available, albeit limited, data on a (3-Methylphenyl)urea derivative is presented as a case study.

Introduction

Arylureas represent a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The urea moiety, with its hydrogen bond donor and acceptor capabilities, facilitates interactions with various biological targets. The substituent on the phenyl ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on the in-vitro screening of arylureas, with a particular interest in the potential activities of (3-Methylphenyl)urea.

In-vitro Biological Activities of Arylurea Derivatives

Extensive research has demonstrated the diverse biological potential of arylurea derivatives. Key activities identified through in-vitro screening include:

-

Anticancer and Antiproliferative Activity: Many arylurea derivatives have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

-

Enzyme Inhibition: Arylureas have been identified as inhibitors of various enzymes, including urease, β-glucuronidase, and phosphodiesterases. This inhibitory action can be attributed to their ability to bind to the active sites of these enzymes.

-

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of arylurea derivatives, suggesting their potential as novel antimicrobial agents.

Quantitative Data Summary

The following tables summarize the in-vitro biological activity data for a derivative of (3-Methylphenyl)urea and other related arylurea compounds from published studies.

Table 1: Anticancer Activity of a (3-Methylphenyl)urea Derivative

| Compound | Cell Line | Assay Type | IC50 (µM) |

| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea | PC3 (Prostate Cancer) | Cytotoxicity Assay | 78.28 ± 1.2[1] |

Table 2: Enzyme Inhibition by (3-Methylphenyl)urea Derivatives

| Compound | Enzyme | Inhibition (%) |

| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea | Urease | 0.30 - 45.3[1] |

| β-Glucuronidase | 4.9 - 44.9[1] | |

| Snake Venom Phosphodiesterase | 1.2 - 46.4[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro screening results. The following sections describe standard protocols for the key experiments cited.

Cell Viability (MTT) Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound ((3-Methylphenyl)urea derivative) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Enzyme Inhibition Assays

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the urease enzyme solution and the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-